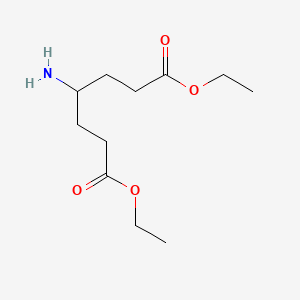

Diethyl 4-aminoheptanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 4-aminoheptanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-3-15-10(13)7-5-9(12)6-8-11(14)16-4-2/h9H,3-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCZQWYOOJPFYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(CCC(=O)OCC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Diethyl 4-aminoheptanedioate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-aminoheptanedioate is a chemical compound with the molecular formula C₁₁H₂₁NO₄. While it is available commercially as a synthetic building block, detailed public information regarding its specific chemical and physical properties, comprehensive experimental protocols, and biological activity is limited. This document summarizes the currently available information and provides a foundational understanding of this molecule.

Chemical Identity and Properties

This compound, also known as diethyl 4-aminopimelate, is the diethyl ester of 4-aminoheptanedioic acid. Its structure consists of a seven-carbon dicarboxylic acid backbone (heptanedioic acid) with an amino group substituted at the fourth carbon and ethyl esters at both carboxylic acid terminals.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | MedChemExpress |

| Molecular Weight | 231.29 g/mol | MedChemExpress |

| CAS Number | 759438-10-3 | MedChemExpress |

| Physical State | No data available | - |

| Melting Point | No data available | - |

| Boiling Point | No data available | - |

| Density | No data available | - |

| Solubility | No data available | - |

Note: The lack of available data for several key physical properties highlights the need for further experimental characterization of this compound.

Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the presence of a primary amine and two ester functional groups.

The primary amine group makes the molecule a nucleophile and a base. It can be expected to react with a variety of electrophiles, including:

-

Carboxylic acids and their derivatives (e.g., acid chlorides, anhydrides, activated esters) to form amide bonds. This reactivity is fundamental in peptide synthesis and the construction of more complex molecular architectures.

-

Aldehydes and ketones to form imines, which can be further reduced to secondary amines.

-

Alkylating agents to yield secondary or tertiary amines.

The two diethyl ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also undergo transesterification reactions.

This combination of functional groups makes this compound a potentially versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents, polymers, and other functional materials.

Experimental Protocols

General Synthetic Approach (Hypothetical):

A plausible synthetic route could involve the reductive amination of diethyl 4-oxoheptanedioate. This would typically involve reacting the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent.

Caption: Hypothetical synthetic pathway for this compound.

Purification and Analysis:

Standard laboratory techniques such as column chromatography would likely be employed for purification. Analytical methods to confirm the identity and purity would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the key functional groups (amine, ester).

Biological Activity and Signaling Pathways

There is currently no publicly available information on the biological activity of this compound, nor are there any described signaling pathways in which it is involved. Its structural similarity to endogenous molecules like amino acids and dicarboxylic acids suggests a potential for biological interactions, but this remains to be investigated.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. However, there is a significant lack of publicly available data regarding its detailed chemical properties, experimental procedures, and biological effects. Further research is required to fully characterize this molecule and explore its potential applications in drug development and other scientific fields. Researchers interested in this compound should consider performing foundational characterization studies.

An In-depth Technical Guide to the Synthesis of Diethyl 4-Aminoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for diethyl 4-aminoheptanedioate, a valuable building block in medicinal chemistry and materials science. The core of this synthesis involves the reductive amination of diethyl 4-oxoheptanedioate. This document outlines the theoretical basis, experimental protocol, and key data associated with this transformation.

Synthesis Pathway Overview

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of its corresponding keto-ester precursor, diethyl 4-oxoheptanedioate (also known as diethyl 4-oxopimelate). This one-pot reaction involves the formation of an intermediate imine or enamine from the ketone and an ammonia (B1221849) source, which is then reduced in situ to the desired primary amine.

The overall reaction is as follows:

Caption: General synthesis pathway for this compound.

Experimental Protocol

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable procedure can be derived from established methods for the reductive amination of keto-esters. The following protocol is a representative example based on the use of sodium borohydride (B1222165) as the reducing agent.

Materials:

-

Diethyl 4-oxoheptanedioate

-

Ammonia (e.g., 7N solution in methanol)

-

Sodium Borohydride (NaBH₄)

-

Methanol (B129727) (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of diethyl 4-oxoheptanedioate in anhydrous methanol.

-

Imine Formation: The solution is cooled to 0 °C in an ice bath. A solution of ammonia in methanol is added dropwise to the stirred solution of the keto-ester. The reaction mixture is then allowed to warm to room temperature and stirred for a period to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the ketone carbonyl peak and appearance of the C=N stretch).

-

Reduction: The reaction mixture is cooled again to 0 °C. Sodium borohydride is added portion-wise over a period, ensuring the temperature does not rise significantly. After the addition is complete, the reaction is stirred at room temperature until the imine is completely reduced, as indicated by TLC analysis.

-

Work-up: The reaction is quenched by the slow addition of water or saturated aqueous sodium bicarbonate solution at 0 °C. The methanol is removed under reduced pressure. The aqueous residue is extracted several times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

-

Further Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product of high purity.

Caption: Experimental workflow for the synthesis.

Data Presentation

| Parameter | Expected Value/Range | Notes |

| Yield | 60-85% | Highly dependent on reaction conditions and purity of starting materials. |

| Purity | >95% | After purification by distillation or chromatography. |

| Reaction Time | 4-24 hours | Imine formation and reduction times can vary. |

| Reaction Temperature | 0 °C to Room Temperature | Initial cooling is crucial for controlling the exothermic reduction step. |

Characterization Data (Expected)

The structure of the synthesized this compound would be confirmed by standard spectroscopic methods.

-

¹H NMR: Expected signals would include triplets and quartets for the ethyl ester groups, multiplets for the methylene (B1212753) protons of the heptanedioate (B1236134) backbone, and a broad singlet for the amine proton.

-

¹³C NMR: Signals corresponding to the carbonyl carbons of the ester groups, the methine carbon bearing the amino group, and the methylene carbons of the backbone and ethyl groups would be observed.

-

IR Spectroscopy: Characteristic absorption bands would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (around 2850-2980 cm⁻¹), and a strong C=O stretching for the ester groups (around 1730 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound, along with characteristic fragmentation patterns.

Alternative Synthesis Pathways

While reductive amination is the most common approach, other methods could potentially be employed, although they may be less direct or efficient.

-

Leuckart-Wallach Reaction: This method uses formic acid or its derivatives as both the reducing agent and the nitrogen source. It typically requires higher reaction temperatures.[1][2]

-

Catalytic Hydrogenation: The intermediate imine can be reduced using hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. This method is often very clean but requires specialized hydrogenation equipment.

Caption: Comparison of synthesis pathways.

Conclusion

The synthesis of this compound via reductive amination of diethyl 4-oxoheptanedioate is a robust and versatile method. The reaction is generally high-yielding and utilizes readily available reagents. Careful control of reaction conditions, particularly temperature, is crucial for achieving optimal results. The final product is a valuable intermediate for the development of novel pharmaceuticals and functional materials. Further research to document the specific quantitative data and detailed spectroscopic analysis for this synthesis would be a valuable contribution to the scientific community.

References

Technical Guide: Diethyl 4-aminoheptanedioate (CAS No. 759438-10-3)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the publicly available information on Diethyl 4-aminoheptanedioate. Extensive experimental data regarding its physical, chemical, and pharmacological properties is limited in published literature.

Introduction

This compound is an organic chemical compound identified by the CAS number 759438-10-3. Based on its structure, it is classified as a dicarboxylic acid amino ester. Such compounds are of interest in medicinal chemistry and materials science as building blocks for the synthesis of more complex molecules, including peptides, polymers, and various heterocyclic systems. The presence of a primary amine and two ester functionalities provides multiple reactive sites for chemical modifications.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 759438-10-3 | N/A |

| Molecular Formula | C₁₁H₂₁NO₄ | [1][2] |

| Molecular Weight | 231.29 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Aminoheptanedioic acid, diethyl ester | N/A |

| Purity | Typically offered at ≥97% | [3] |

| Storage Conditions | Recommended storage at -20°C | [3] |

Note: Properties such as melting point, boiling point, solubility, density, and pKa have not been found in the reviewed literature.

Synthesis and Reactivity

Synthesis

Specific, detailed experimental protocols for the synthesis of this compound are not described in the available scientific literature. However, analogous compounds are generally synthesized through multi-step organic chemistry routes. A plausible, though not documented, synthetic approach could involve the following conceptual workflow:

Caption: A conceptual synthetic workflow for this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its functional groups: a primary amine and two ethyl ester groups.

-

Primary Amine: The amine group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and Schiff base formation. It can react with carboxylic acids and their derivatives (e.g., activated NHS esters) to form amides.[4]

-

Ester Groups: The two diethyl ester groups can undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid. They can also be subject to transesterification or reduction.

Caption: Reactivity profile of this compound.

Potential Applications and Pharmacological Relevance

While no specific biological activity or pharmacological studies for this compound have been reported, the broader class of amino dicarboxylic acid esters has been investigated in various contexts. For instance, some dicarboxylic acid amino esters have been explored for their effects on neuromuscular conduction.[5]

Given its structure, this compound could serve as a scaffold or intermediate in the synthesis of:

-

Peptidomimetics: The amino acid-like structure makes it a candidate for incorporation into peptide sequences to introduce conformational constraints or novel side chains.

-

Novel Heterocycles: The functional groups can be utilized for the construction of various nitrogen- and oxygen-containing heterocyclic rings with potential biological activities.

-

PROTACs and Molecular Glues: The molecule could potentially be functionalized to act as a linker in Proteolysis Targeting Chimeras (PROTACs) or other bifunctional molecules in drug discovery.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the use of this compound are not available. Researchers utilizing this compound would need to develop their own protocols based on standard organic chemistry techniques for reactions involving primary amines and esters.

Signaling Pathways

There is no information available in the scientific literature linking this compound to any specific signaling pathways.

Conclusion

This compound is a chemical compound with potential as a building block in synthetic organic chemistry and drug discovery. However, there is a significant lack of publicly available data regarding its specific physical, chemical, and pharmacological properties. Further research is required to fully characterize this molecule and explore its potential applications. Researchers and drug development professionals should treat this compound as a research chemical and perform their own comprehensive analyses to determine its suitability for their specific applications.

References

- 1. Diethyl 4-(2-aminoethylamino)heptanedioate | C13H26N2O4 | CID 21624409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diethyl 4-(oxomethylidene)heptanedioate | C12H18O5 | CID 141345494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 759438-10-3 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. [Effect of cholinesterase inhibitors and reactivators on the blocking action of dicarboxylic acid amino esters on neuromuscular conduction] - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Diethyl 4-aminoheptanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-aminoheptanedioate, a non-standard amino acid ester, presents a unique building block for peptide synthesis and drug discovery. Its solubility is a critical parameter influencing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of compounds structurally related to this compound, outlines a general experimental protocol for its solubility determination, and presents a detailed workflow for its potential application in solid-phase peptide synthesis. Due to a lack of specific quantitative solubility data in publicly available literature for this compound, this guide leverages established principles of amino acid and peptide chemistry to provide a foundational understanding for researchers.

Understanding the Solubility of Amino Acid Esters

Amino acids are generally characterized by their zwitterionic nature, possessing both a basic amino group and an acidic carboxylic acid group. This duality leads to high polarity and, consequently, good solubility in polar solvents like water and insolubility in non-polar organic solvents such as hydrocarbons[1]. The solubility in water can vary significantly depending on the nature of the side chain ("R" group)[1].

The solubility of amino acids is also heavily influenced by the pH of the solution. At the isoelectric point (pI), the pH at which the net charge of the molecule is zero, solubility is at its minimum. Adjusting the pH away from the pI increases the net charge of the amino acid, enhancing its interaction with polar solvents and thereby increasing its solubility.

For amino acid esters like this compound, the esterification of the carboxylic acid groups reduces the overall polarity of the molecule compared to its free acid counterpart. This modification can be expected to decrease its solubility in highly polar solvents like water and increase its solubility in less polar organic solvents.

Table 1: General Solubility Expectations for this compound

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic | ||

| Water | Low to Moderate | The presence of the amino group allows for hydrogen bonding, but the ethyl ester groups and the hydrocarbon backbone decrease overall polarity compared to a free amino acid. |

| Methanol, Ethanol | Moderate to High | These solvents have both polar and non-polar characteristics, making them suitable for dissolving molecules with intermediate polarity. |

| Polar Aprotic | ||

| DMSO, DMF | High | These are strong polar aprotic solvents capable of solvating a wide range of organic molecules. |

| Acetonitrile | Moderate | A polar aprotic solvent that can dissolve a variety of organic compounds. |

| Non-Polar | ||

| Dichloromethane | Moderate to High | The presence of the diethyl ester and the heptane (B126788) backbone suggests good solubility in chlorinated solvents. |

| Diethyl Ether | Low to Moderate | A less polar solvent where solubility will depend on the balance between the polar amino group and the non-polar hydrocarbon and ester moieties. |

| Hexane | Very Low | As a non-polar solvent, it is unlikely to effectively solvate the polar amino group. |

Experimental Protocol for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following outlines a general method for determining the solubility of this compound in various solvents.

Objective: To determine the saturation solubility of this compound in a range of laboratory solvents at a specified temperature.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, dichloromethane, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

-

Pipettes and syringes with filters

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid particles.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) into a clean vial. This step is critical to remove any undissolved solid.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in each solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC with UV detection.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated supernatant by interpolating from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Record the temperature at which the solubility was determined.

-

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound can serve as a non-proteinogenic amino acid building block in solid-phase peptide synthesis (SPPS), a widely used method for the chemical synthesis of peptides. Its amino group can be protected (e.g., with Fmoc or Boc) to allow for its incorporation into a growing peptide chain.

The following diagram illustrates the general workflow of Fmoc-based solid-phase peptide synthesis, highlighting where a derivative of this compound would be introduced.

References

Spectroscopic Profile of Diethyl 4-aminoheptanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Diethyl 4-aminoheptanedioate, a molecule of interest in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds, primarily Diethyl 4-oxoheptanedioate. This document is intended to serve as a valuable resource for the identification and characterization of this compound in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| ~2.7 - 2.9 | Multiplet (m) | 1H | CH -NH₂ |

| ~2.3 - 2.5 | Multiplet (m) | 4H | CH₂ -C=O |

| ~1.6 - 1.8 | Multiplet (m) | 4H | CH₂ -CH(NH₂)-CH₂ |

| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |

| (Broad singlet) | 2H | NH₂ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C =O (Ester) |

| ~60.5 | -O-CH₂ -CH₃ |

| ~50 | C H-NH₂ |

| ~35 | CH₂ -C=O |

| ~30 | CH₂ -CH(NH₂)-CH₂ |

| ~14.2 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H stretch (primary amine) |

| 2850 - 2980 | Medium-Strong | C-H stretch (alkane) |

| 1735 | Strong | C=O stretch (ester) |

| 1590 - 1650 | Weak-Medium | N-H bend (primary amine) |

| 1180 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

| m/z | Interpretation |

| 231 | [M]⁺ (Molecular Ion) |

| 214 | [M - NH₃]⁺ |

| 186 | [M - OCH₂CH₃]⁺ |

| 158 | [M - COOCH₂CH₃]⁺ |

| 114 | [M - 2x COOCH₂CH₃]⁺ |

| 84 | [CH(NH₂)(CH₂CH₂)]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If required, add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift calibration.

Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better resolution.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-15 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film between the plates.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Procedure:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

Introduce a small amount of the liquid sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).

-

The sample is vaporized in the ion source.

-

A beam of high-energy electrons (typically 70 eV) bombards the gaseous molecules, causing ionization and fragmentation.

Data Acquisition:

-

Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a GC-MS system).

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

Caption: Workflow for Mass Spectrometry Analysis (EI).

Logical Relationships in Spectral Interpretation

The interpretation of spectroscopic data relies on the logical correlation between the observed signals and the molecular structure.

Caption: Logical Flow of Spectroscopic Data Interpretation.

Diethyl 4-aminoheptanedioate: A Versatile Linker for Bioconjugation and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

Diethyl 4-aminoheptanedioate is a bifunctional molecule increasingly recognized for its potential as a versatile building block in the fields of medicinal chemistry, proteomics, and materials science. Its structure, featuring a primary amine and two terminal ethyl ester groups, allows for a variety of chemical modifications and conjugations, making it an attractive component in the design of complex molecular architectures. This technical guide provides a comprehensive overview of the potential research applications of this compound, focusing on its role as a chemical linker in the development of bioconjugates and novel therapeutic agents. While specific, in-depth research applications and quantitative data for this compound are not extensively documented in publicly available literature, this guide will extrapolate its potential uses based on the known reactivity of its functional groups and the general principles of bioconjugation and drug design.

Chemical Properties and Reactivity

This compound possesses a central aliphatic chain with a primary amine at the 4-position and is flanked by two ethyl ester functionalities. This unique arrangement provides several key reactive handles for chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C11H21NO4 | PubChem |

| Molecular Weight | 231.29 g/mol | PubChem |

| CAS Number | 759438-10-3 | Commercial Suppliers |

The primary amine is nucleophilic and can readily react with a variety of electrophilic species. This makes it a suitable point of attachment for biomolecules, drug payloads, or other chemical moieties. The reactivity of the primary amine is a cornerstone of its utility as a linker.[1]

The terminal ethyl esters can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. This transformation provides additional reactive sites for further conjugation or for modifying the solubility and pharmacokinetic properties of the resulting molecule.

Potential Research Applications

The bifunctional nature of this compound makes it a prime candidate for use as a linker in various bioconjugation applications. Linkers play a critical role in connecting different molecular components, such as antibodies and drug payloads in antibody-drug conjugates (ADCs), or in tethering molecules to surfaces in proteomics studies.

Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker is a crucial component that influences the stability, solubility, and release of the cytotoxic payload. This compound can serve as a foundational element of a linker system.

Experimental Workflow for ADC Synthesis:

Detailed Experimental Protocol (Hypothetical):

-

Payload Activation: A cytotoxic drug with a carboxylic acid functional group is activated using a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an NHS ester.

-

Linker Attachment: The NHS-activated payload is reacted with the primary amine of this compound in an aprotic solvent like dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Ester Hydrolysis: The resulting conjugate is subjected to basic hydrolysis (e.g., using lithium hydroxide) to convert the terminal ethyl esters of the linker to carboxylic acids.

-

Second Activation: The newly formed carboxylic acid on the linker-payload construct is then activated to an NHS ester.

-

Antibody Conjugation: The activated linker-payload is incubated with a monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific pH to facilitate the reaction with the epsilon-amino groups of lysine residues on the antibody surface.

-

Purification: The resulting ADC is purified using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unconjugated payload-linker and excess reagents.

Peptide Conjugation and Proteomics

The primary amine of this compound can be used to label peptides and proteins. This is particularly relevant in proteomics for identifying and quantifying proteins.

Logical Relationship in Peptide Labeling:

Detailed Experimental Protocol (Hypothetical):

-

Linker Functionalization: One of the ester groups of this compound is selectively hydrolyzed. The resulting carboxylic acid is then coupled to a reporter molecule, such as biotin or a fluorescent dye, that has a primary amine.

-

Activation of the Other Ester: The remaining ethyl ester is converted to a more reactive group, for example, by converting it to a hydrazide.

-

Peptide Labeling: The functionalized linker is then reacted with the target peptide. The primary amine of the linker can be used to target carboxyl groups on the peptide (e.g., aspartic acid, glutamic acid, or the C-terminus) after activation.

Drug Delivery Systems

The structure of this compound can be incorporated into larger drug delivery systems, such as liposomes or polymeric nanoparticles. The linker can be used to attach targeting ligands to the surface of the delivery vehicle or to encapsulate a drug within the core.

Conclusion

This compound is a promising, yet underexplored, chemical tool for researchers in drug development and the life sciences. Its bifunctional nature provides a versatile platform for the synthesis of complex bioconjugates. While specific examples of its application in peer-reviewed literature are not abundant, the fundamental reactivity of its amine and ester groups suggests a broad range of potential uses in the construction of antibody-drug conjugates, the labeling of peptides and proteins for proteomic analysis, and the development of advanced drug delivery systems. Further research into the practical applications and optimization of reaction conditions for this linker is warranted to fully unlock its potential in creating next-generation therapeutics and research tools.

References

Diethyl 4-Aminoheptanedioate: An Obscure Building Block with Untapped Potential in Organic Synthesis

For researchers, scientists, and drug development professionals, diethyl 4-aminoheptanedioate presents itself as a potentially versatile, yet largely unexplored, building block in the landscape of organic synthesis. While commercially available, a comprehensive review of scientific literature reveals a notable absence of detailed studies on its synthesis and specific applications in medicinal chemistry. Its structure, featuring a central primary amine and two flanking ethyl ester functionalities, suggests a range of possibilities for creating novel molecular architectures, particularly as a flexible linker or a scaffold for diverse chemical modifications.

Hypothetical Synthesis: Reductive Amination

A plausible synthetic route to this compound is outlined below. This protocol is based on general knowledge of reductive amination reactions and has not been experimentally validated for this specific substrate.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Starting Material | Diethyl 4-oxoheptanedioate |

| Reagents | Ammonia (B1221849) (or an ammonium (B1175870) salt like ammonium acetate), Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) |

| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous basic wash (e.g., saturated sodium bicarbonate solution), followed by extraction with an organic solvent, drying, and concentration. |

| Purification | Column chromatography on silica (B1680970) gel. |

Experimental Protocol: A General Approach

-

Imine Formation: To a solution of diethyl 4-oxoheptanedioate in a suitable solvent such as dichloromethane, an excess of an ammonia source (e.g., ammonium acetate (B1210297) or a solution of ammonia in methanol) is added. The reaction mixture is stirred at room temperature to facilitate the formation of the intermediate imine.

-

Reduction: A reducing agent, typically sodium triacetoxyborohydride, is added portion-wise to the reaction mixture. This reagent is favored for its selectivity in reducing the imine in the presence of the ester functionalities.

-

Quenching and Extraction: Upon completion of the reaction, the mixture is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with additional dichloromethane.

-

Purification: The combined organic layers are dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product would then be purified by column chromatography to yield pure this compound.

Potential Applications in Drug Development

The bifunctional nature of this compound makes it an intriguing candidate for several applications in medicinal chemistry, although no specific examples have been documented.

As a Linker in Proteolysis Targeting Chimeras (PROTACs)

The central amino group provides a convenient attachment point for a warhead ligand targeting a protein of interest, while one of the ester groups could be hydrolyzed and coupled to an E3 ligase ligand. The flexible heptanedioate (B1236134) chain could serve as the linker, bridging the two ligands to induce protein degradation.

In the Synthesis of Constrained Peptides and Scaffolds

The primary amine can be acylated with amino acids or peptides. Subsequent intramolecular cyclization reactions involving the ester functionalities could lead to the formation of novel lactam-based constrained peptides or heterocyclic scaffolds. These structures are of significant interest in drug discovery for their ability to mimic or disrupt protein-protein interactions.

Future Outlook

The full potential of this compound as a building block in organic synthesis remains to be unlocked. Future research efforts are needed to establish robust and scalable synthetic protocols and to explore its utility in the rational design of novel therapeutics. The development of derivatives and their application in areas such as targeted protein degradation and the synthesis of conformationally restricted molecules could pave the way for new discoveries in drug development. For now, this compound represents an open opportunity for synthetic and medicinal chemists to explore new chemical space.

The Discovery and History of Diethyl 4-aminoheptanedioate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-aminoheptanedioate, a dialkyl ester of 4-aminoheptanedioic acid, represents a versatile chemical intermediate. While its specific discovery is not marked by a singular seminal publication, its synthesis and existence are a logical extension of established organic chemistry principles, particularly the reductive amination of keto esters. This technical guide delves into the historical context of its likely synthesis, drawing from the development of related compounds and synthetic methodologies. It provides a detailed, plausible experimental protocol for its preparation from its keto precursor, Diethyl 4-oxoheptanedioate, and summarizes key physicochemical data. The logical workflow for its synthesis is also presented visually.

Historical Context and Discovery

The direct historical account of the first synthesis of this compound is not prominently documented in scientific literature. Its discovery appears to be a practical and anticipated outcome of the broader development of synthetic organic chemistry, rather than a landmark discovery in itself. The likely pathway to its first preparation would have been through the reductive amination of Diethyl 4-oxoheptanedioate.

The precursor, Diethyl 4-oxoheptanedioate (also known as Diethyl 4-oxopimelate), was a known and commercially available chemical by the early 1970s. For instance, a 1973 total synthesis of the natural product (±)-rhazinilam utilized Diethyl 4-oxoheptanedioate as a starting material[1]. This indicates that the synthesis and purification of this keto diester were well-established by this period.

Given the prevalence and understanding of reductive amination as a fundamental transformation in organic synthesis during the mid-20th century, the conversion of Diethyl 4-oxoheptanedioate to this compound would have been a straightforward and logical synthetic step for chemists seeking to create novel amino diester building blocks. It is therefore highly probable that this compound was first synthesized and characterized in a laboratory setting sometime before its first appearance in broader literature as a synthetic intermediate, without the synthesis itself being the primary focus of a publication.

Physicochemical Properties

Quantitative data for this compound is not extensively tabulated in readily available literature. However, based on its structure and the properties of its precursor, the following information can be summarized.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁NO₄ | Calculated |

| Molecular Weight | 231.29 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow oil or liquid | Inferred |

| Boiling Point | Not reported; expected to be >250 °C | Inferred |

| Solubility | Soluble in organic solvents like ethanol, methanol, dichloromethane (B109758) | Inferred |

Plausible Synthesis: Reductive Amination

The most direct and widely practiced method for the synthesis of this compound is the reductive amination of Diethyl 4-oxoheptanedioate. This reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), followed by in-situ reduction to the corresponding amine.

Experimental Protocol

The following is a detailed, plausible experimental protocol for the synthesis of this compound based on established reductive amination procedures.

Materials:

-

Diethyl 4-oxoheptanedioate

-

Ammonium acetate (B1210297) (or aqueous ammonia)

-

Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

-

Methanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for neutralization)

-

Dichloromethane (or other extraction solvent)

-

Anhydrous sodium sulfate (B86663) (or magnesium sulfate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve Diethyl 4-oxoheptanedioate (1.0 eq) in methanol.

-

Imine Formation: Add ammonium acetate (5-10 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Quench the reaction by the slow addition of 2M hydrochloric acid until the solution is acidic (pH ~2) to decompose the excess reducing agent. Stir for 1 hour.

-

Neutralization and Extraction: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is ~8-9. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Visualization of Synthetic Workflow

The logical flow of the synthesis of this compound from its precursor can be visualized as follows:

Applications and Future Directions

This compound serves as a valuable bifunctional molecule in organic synthesis. The presence of a primary amine and two ester functionalities allows for its use in the construction of a variety of more complex molecules. It has been utilized as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. For example, it has been incorporated into the synthesis of sulfonamide derivatives with potential applications as AMPA receptor modulators[2][3].

Future research may focus on the development of stereoselective methods for the synthesis of chiral derivatives of this compound, which could serve as key building blocks in asymmetric synthesis. Furthermore, its incorporation into polymers and materials science is an area that remains relatively unexplored.

Conclusion

While the specific historical moment of the discovery of this compound remains elusive in the published record, its existence is a testament to the predictive power and utility of fundamental organic reactions. Its synthesis from Diethyl 4-oxoheptanedioate via reductive amination is a robust and well-understood process. As a versatile chemical intermediate, this compound continues to be a relevant molecule in the pursuit of novel chemical entities with potential applications in medicine and materials science.

References

An In-depth Technical Guide to Diethyl 4-aminoheptanedioate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct scientific literature on the synthesis, biological activity, and specific applications of "Diethyl 4-aminoheptanedioate derivatives and analogs" is limited. This guide provides a comprehensive overview based on the chemistry of the parent molecule, this compound, and draws parallels from the more extensively studied structural analogs, particularly derivatives of aminopimelic acid (4-aminoheptanedioic acid). The experimental protocols and potential biological activities described herein are based on established methodologies for similar compounds and should be adapted and validated for specific research purposes.

Core Compound: this compound

This compound is a diester derivative of 4-aminoheptanedioic acid (also known as 4-aminopimelic acid). The core structure consists of a seven-carbon di-carboxylic acid backbone with an amino group at the fourth position.

Chemical Structure:

Key Structural Features:

-

Primary Amine (C4): The nucleophilic primary amine at the C4 position is a key reactive handle for the synthesis of a wide array of derivatives.[1] It can readily react with electrophiles such as acyl chlorides, anhydrides, isocyanates, and sulfonyl chlorides to form amide, urea, and sulfonamide derivatives, respectively.[1]

-

Diester Functionality (C1, C7): The two ethyl ester groups offer sites for hydrolysis to the corresponding dicarboxylic acid or for transesterification reactions. The presence of these esters influences the compound's solubility and cell permeability.

-

Heptanedioate Backbone: The seven-carbon chain provides a flexible scaffold that can be modified to influence the molecule's conformational properties and its interaction with biological targets.

Synthetic Strategies for Derivatives and Analogs

The primary amino group of this compound is the principal site for derivatization. Standard organic synthesis methodologies can be employed to generate a library of analogs.

N-Acylation and N-Sulfonylation

The most straightforward derivatization involves the acylation or sulfonylation of the primary amine.

Experimental Protocol: General N-Acylation

-

Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution to act as an acid scavenger.

-

Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (B1165640) (1-1.2 equivalents) to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with water or a mild aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

dot

Caption: Workflow for the N-acylation of this compound.

Analogs from Related Scaffolds

The synthesis of structurally related aminopimelic acid and diaminopimelic acid derivatives provides insights into potential synthetic routes for more complex analogs. For instance, heterocyclic analogs of diaminopimelic acid have been synthesized as potential antibacterial agents by targeting enzymes in the lysine (B10760008) biosynthesis pathway.

Potential Biological Activities and Therapeutic Targets

Given the structural similarity of 4-aminoheptanedioic acid to glutamate (B1630785) and other endogenous amino acids, its derivatives are of interest for their potential to modulate neurological and metabolic pathways.

Neurological Applications

Derivatives of amino acids can exhibit anticonvulsant and analgesic properties. For example, functionalized amino acids have been explored for the treatment of epilepsy and neuropathic pain. The activity of these compounds is often dependent on the stereochemistry and the nature of the substituents on the amino acid scaffold.

Enzyme Inhibition

-

Glutaminase (B10826351) (GLS): This enzyme converts glutamine to glutamate. Inhibitors of GLS are being investigated as anti-cancer agents. The development of glutaminase inhibitors often involves screening libraries of compounds for their ability to block the production of glutamate.

-

Glutamate Dehydrogenase (GDH): GDH catalyzes the reversible conversion of glutamate to α-ketoglutarate. Inhibitors of GDH are of interest for managing conditions like hyperinsulinism/hyperammonemia syndrome.

dot

Caption: Potential inhibition of glutamine metabolism pathways.

Experimental Evaluation of Biological Activity

Enzyme Inhibition Assays

Experimental Protocol: Glutaminase Activity Assay

This protocol is adapted from established methods for measuring glutaminase activity.

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-acetate, 0.2 mM EDTA, pH 8.6.

-

Substrate Solution: 200 mM L-glutamine in water.

-

Test Compounds: Serially diluted in DMSO.

-

Enzyme: Recombinant human glutaminase (KGA or GAC isoform).

-

-

Assay Procedure:

-

In a 96-well plate, add 10 µL of the test compound solution.

-

Add 80 µL of the assay buffer containing the glutaminase enzyme.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 10 µL of the glutamine substrate solution.

-

Incubate the reaction at 37°C for 60 minutes.

-

Stop the reaction by adding 10 µL of 0.6 M HCl.

-

-

Glutamate Detection:

-

The amount of glutamate produced is quantified using a commercial glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit) according to the manufacturer's instructions.

-

The fluorescence or absorbance is measured using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

dot

Caption: General workflow for an in vitro enzyme inhibition assay.

Cell-Based Assays

Experimental Protocol: Antiproliferative Activity (MTT Assay)

This assay is commonly used to assess the effect of compounds on cell viability.

-

Cell Seeding: Seed cancer cells (e.g., DU-145, PC-3, COLO-205) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 10, 20, 40, 80 µg/mL) and a vehicle control (DMSO). Incubate for 48 hours.

-

MTT Addition: Add 10 µL of MTT reagent (0.5%) to each well and incubate for an additional 4-6 hours.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value.

Quantitative Data Summary

Table 1: Template for Biological Activity Data of this compound Derivatives

| Compound ID | R-Group at Amine | Target Enzyme | Assay Type | IC50 (µM) | Cell Line | Antiproliferative IC50 (µM) |

| D4A-001 | Acetyl | GLS1 | Enzymatic | Data | DU-145 | Data |

| D4A-002 | Benzoyl | GLS1 | Enzymatic | Data | PC-3 | Data |

| D4A-003 | Phenylsulfonyl | GDH | Enzymatic | Data | COLO-205 | Data |

| ... | ... | ... | ... | ... | ... | ... |

Conclusion and Future Directions

This compound represents a versatile scaffold for the synthesis of novel derivatives and analogs. While direct research on this specific family of compounds is currently limited, the established chemistry of its reactive primary amine and the biological activities of structurally similar aminopimelic acid derivatives suggest significant potential for drug discovery. Future research should focus on the systematic synthesis of a library of this compound derivatives and their comprehensive evaluation in relevant biological assays, particularly in the areas of oncology and neuroscience. Structure-activity relationship (SAR) studies will be crucial in identifying lead compounds with potent and selective activity for further development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Diethyl 4-aminoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of diethyl 4-aminoheptanedioate, a valuable building block in the development of novel pharmaceutical agents and functional materials. The synthesis is presented as a two-step process commencing from diethyl 4-oxoheptanedioate, which can be either commercially sourced or synthesized via a Michael addition reaction. The core of this protocol is the reductive amination of the ketone precursor.

Overview of the Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step sequence. The initial step involves the formation of the precursor, diethyl 4-oxoheptanedioate. This can be accomplished through a Michael addition of a suitable carbanion to an acrylate, followed by subsequent reactions. However, for the purpose of this protocol, we will focus on the second, crucial step: the conversion of the readily available diethyl 4-oxoheptanedioate to the target amine via reductive amination. This transformation is typically carried out as a one-pot reaction, where the ketone is reacted with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

Diagram of the Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from its keto-precursor. Please note that the yield is an estimate based on similar reactions reported in the literature, and actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Diethyl 4-oxoheptanedioate (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₁H₁₈O₅ | C₁₁H₂₁NO₄ |

| Molecular Weight | 230.26 g/mol | 231.29 g/mol |

| Appearance | Colorless to pale yellow liquid or oil | Colorless to pale yellow oil |

| Purity (Typical) | >95% | >95% (after purification) |

| Estimated Yield | N/A | 60-80% |

Analytical Data

The successful synthesis of this compound can be confirmed by various analytical techniques. Below are the expected analytical data for the starting material and the final product.

| Technique | Diethyl 4-oxoheptanedioate | This compound (Predicted) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 4.15 (q, 4H), 2.80 (t, 4H), 2.60 (t, 4H), 1.25 (t, 6H) | δ 4.12 (q, 4H), 3.00-3.20 (m, 1H), 2.40 (t, 4H), 1.70-1.90 (m, 4H), 1.60 (br s, 2H, NH₂), 1.25 (t, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0 (C=O), 172.5 (COO), 60.8 (OCH₂), 37.5 (CH₂C=O), 28.0 (CH₂COO), 14.2 (CH₃) | δ 173.0 (COO), 60.5 (OCH₂), 50.0 (CH-NH₂), 35.0 (CH₂), 30.0 (CH₂COO), 14.2 (CH₃) |

| IR (neat, cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1710 (C=O, ketone) | ~3300-3400 (N-H stretch), ~2980 (C-H), ~1730 (C=O, ester), ~1590 (N-H bend) |

| Mass Spectrometry (ESI-MS) | m/z 231.1 [M+H]⁺ | m/z 232.2 [M+H]⁺ |

Experimental Protocol: Reductive Amination of Diethyl 4-oxoheptanedioate

This protocol details the one-pot reductive amination of diethyl 4-oxoheptanedioate to synthesize this compound.

Materials and Reagents

-

Diethyl 4-oxoheptanedioate (1.0 eq.)

-

Ammonium acetate (B1210297) (10.0 eq.)

-

Sodium cyanoborohydride (NaBH₃CN) (1.5 eq.)

-

Methanol (B129727) (anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Hydrochloric acid (1 M)

-

Sodium hydroxide (B78521) (1 M)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

pH paper or pH meter

Procedure

-

Reaction Setup:

-

To a clean, dry round-bottom flask equipped with a magnetic stir bar, add diethyl 4-oxoheptanedioate (1.0 eq.) and anhydrous methanol (approximately 0.2-0.5 M concentration of the ketone).

-

Add ammonium acetate (10.0 eq.) to the solution and stir at room temperature until it is fully dissolved.

-

Place the flask under an inert atmosphere.

-

-

Reductive Amination:

-

Carefully add sodium cyanoborohydride (1.5 eq.) to the reaction mixture in portions over 10-15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2-3) to decompose the excess reducing agent. Be aware of potential gas evolution.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Add water to the residue and basify the aqueous solution to pH 9-10 with 1 M sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

-

Characterization:

-

Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

-

Diagram of the Reductive Amination Workflow

Caption: Step-by-step workflow for the reductive amination protocol.

Application Notes and Protocols for the Purification of Diethyl 4-aminoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 4-aminoheptanedioate is a valuable building block in organic synthesis, particularly in the preparation of novel pharmaceutical compounds and complex molecular architectures. Its structure, featuring a central primary amine and two terminal ethyl ester functionalities, necessitates carefully designed purification strategies to isolate the compound in high purity while avoiding potential degradation. The presence of both a basic amino group and hydrolyzable ester groups requires precise control over experimental conditions, especially pH and temperature.

These application notes provide detailed protocols for the purification of this compound using common laboratory techniques: liquid-liquid extraction, column chromatography, and vacuum distillation. Additionally, a logical workflow for selecting the most appropriate purification method based on the nature of the impurities and the desired scale is presented.

Data Presentation: Comparison of Purification Methods

The selection of a purification method often involves a trade-off between purity, yield, scalability, and the nature of the impurities. The following table summarizes the expected performance of each technique for the purification of this compound.

| Purification Method | Typical Purity | Expected Yield | Scalability | Key Advantages | Primary Limitations |

| Liquid-Liquid Extraction | Moderate (85-95%) | High (>90%) | Excellent | Removes acidic and basic impurities, rapid, and cost-effective for initial cleanup. | Limited separation of structurally similar neutral impurities. |

| Column Chromatography | High (>98%) | Moderate (60-80%) | Good | Excellent for removing closely related impurities and achieving high purity. | Can be time-consuming and requires significant solvent volumes. |

| Vacuum Distillation | High (>97%) | Moderate (70-85%) | Excellent | Effective for removing non-volatile impurities and solvent residues. | Potential for thermal degradation if not carefully controlled. |

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is ideal for the initial work-up of a reaction mixture to remove acidic, basic, and water-soluble impurities. The key is to maintain the pH of the aqueous phase between 7 and 8 to ensure the amino ester is in its free base form and to minimize hydrolysis of the ester groups.[1]

Materials:

-

Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Initial Wash: Transfer the organic solution containing the crude product to a separatory funnel. Wash with saturated sodium bicarbonate solution to remove any acidic impurities. Gently invert the funnel multiple times, venting frequently to release any pressure buildup. Drain the aqueous layer.

-

Brine Wash: Wash the organic layer with brine to remove the majority of water and any remaining water-soluble impurities. Drain the aqueous layer.

-

Drying: Transfer the organic layer to a clean flask and dry over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for obtaining this compound in high purity by separating it from non-polar and more polar impurities. Due to the polar nature of the amino group, a polar solvent system is required.

Materials:

-

Crude this compound

-

Silica (B1680970) gel (230-400 mesh)

-

Eluent: A mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol (B129727) or ethanol). A common starting point is a gradient of 0-10% methanol in dichloromethane. The addition of a small amount of a basic modifier like triethylamine (B128534) (0.1-1%) can improve peak shape and reduce tailing by neutralizing acidic sites on the silica gel.

-

Flash chromatography system or a glass column

-

Thin Layer Chromatography (TLC) plates and a developing chamber

-

TLC visualization agent: Ninhydrin (B49086) stain for detecting the amino group.

Procedure:

-

Eluent Selection: Determine a suitable eluent system by running TLC plates of the crude material in various solvent mixtures. The ideal system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound.

-

Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder is loaded onto the top of the column.

-

Elution: Run the column by passing the eluent through the silica gel. Collect fractions and monitor the separation using TLC.

-

Fraction Analysis: Visualize the TLC plates with a ninhydrin stain by dipping the plate in the stain and gently heating it. Spots containing the amine will turn purple or pink.

-

Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 3: Purification by Vacuum Distillation

Vacuum distillation is suitable for purifying this compound on a larger scale, especially for removing non-volatile impurities. It is crucial to use a vacuum to lower the boiling point and prevent thermal decomposition of the amino ester.

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a Claisen adapter, vacuum adapter, and cold trap)

-

Vacuum pump or water aspirator

-

Heating mantle and a magnetic stirrer

-

Manometer (optional but recommended)

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly greased to maintain a good seal. Use a stir bar in the distilling flask for smooth boiling.

-

Sample Charging: Place the crude this compound into the distilling flask.

-

Evacuation: Connect the apparatus to the vacuum source and slowly evacuate the system.

-

Heating: Once a stable vacuum is achieved, begin to gently heat the distilling flask with a heating mantle while stirring.

-

Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. The exact boiling point will depend on the pressure achieved.

-

Termination: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Mandatory Visualizations

Logical Workflow for Purification Method Selection

The choice of the optimal purification strategy depends on several factors, including the initial purity of the crude material, the nature of the impurities, and the desired final purity and scale. The following diagram illustrates a decision-making workflow.

References

Application Notes and Protocols for the Analytical Characterization of Diethyl 4-aminoheptanedioate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of Diethyl 4-aminoheptanedioate. This document is intended to guide researchers in confirming the identity, purity, and structural integrity of this bifunctional molecule, which holds potential in various research and development applications due to its primary amine and dual ester functionalities.

Introduction

This compound is a diamine derivative of heptanedioic acid, featuring a primary amine at the C4 position and ethyl esters at both ends of the carbon chain. Its structure lends itself to a variety of chemical modifications and applications, including its use as a linker in bioconjugation, a building block in polymer synthesis, or as a scaffold in medicinal chemistry. Accurate and thorough characterization is crucial to ensure the quality and reliability of this compound in downstream applications. This document outlines the primary analytical methods for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Analytical Techniques and Protocols

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

2.1.1. ¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay: 1-2 seconds

-

Pulse angle: 30-45 degrees

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate all peaks to determine the relative ratios of protons.

Expected ¹H NMR Data (Hypothetical):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet | 4H | -O-CH₂ -CH₃ |

| ~2.90 | Multiplet | 1H | -CH -NH₂ |

| ~2.40 | Triplet | 4H | -CH₂ -C=O |

| ~1.85 | Multiplet | 4H | -CH₂-CH₂ -CH- |

| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |

| ~1.50 (broad) | Singlet | 2H | -NH₂ |

2.1.2. ¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments in the molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) in ~0.7 mL of a deuterated solvent.

-

Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Technique: Proton-decoupled

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Expected ¹³C NMR Data (Hypothetical):

| Chemical Shift (δ, ppm) | Assignment |

| ~173.5 | C =O (Ester) |

| ~60.5 | -O-C H₂-CH₃ |

| ~55.0 | -C H-NH₂ |

| ~35.0 | -C H₂-C=O |

| ~30.0 | -CH₂-C H₂-CH- |

| ~14.2 | -O-CH₂-C H₃ |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).

-

Ionization Technique: Electrospray ionization (ESI) is recommended for this compound due to the presence of the basic amine group, which is readily protonated.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurement.

-

Analysis Mode: Acquire spectra in positive ion mode.

-

Data Analysis: Determine the m/z of the molecular ion ([M+H]⁺) and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectrometry Data:

| Parameter | Value |

| Molecular Formula | C₁₁H₂₁NO₄ |

| Molecular Weight | 231.29 g/mol |

| Expected [M+H]⁺ | 232.1543 m/z |

Characteristic Fragmentation Patterns: The fragmentation of this compound in ESI-MS would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da), the ethyl group (-C₂H₅, 29 Da), and cleavage at the C-C bonds adjacent to the amine group.

Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of this compound. Due to the presence of the primary amine, which can interact with the silica (B1680970) support of standard reversed-phase columns, a method using a suitable column and mobile phase is necessary. A method for a similar compound, 4-Amino-2-nitrophenol, can be adapted[1].

Experimental Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 column with end-capping or a polar-embedded column is recommended to minimize peak tailing.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape and resolution.

-

Gradient (Illustrative):

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the ester carbonyl) or derivatization for more sensitive detection.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

Caption: Logical workflow for the characterization of this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in biological signaling pathways, its characterization follows a logical progression of experiments to confirm its identity and purity. The following diagram illustrates this logical relationship.

Caption: Logical progression for the confirmation of this compound identity and purity.

Conclusion